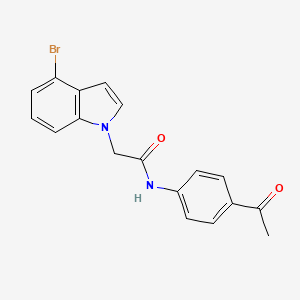

N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide

Description

N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide (CAS: 1219565-52-2 or 1219574-86-3) is a synthetic indole-acetamide derivative with a molecular formula of C₁₈H₁₆BrN₃O₂ and a molecular weight of 386.2 g/mol. Its structure features a 4-bromoindole moiety linked via an acetamide bridge to a 4-acetylphenyl group.

Properties

Molecular Formula |

C18H15BrN2O2 |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(4-bromoindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15BrN2O2/c1-12(22)13-5-7-14(8-6-13)20-18(23)11-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11H2,1H3,(H,20,23) |

InChI Key |

OMXIGCMWWFGLLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Solvent Systems

Catalysts

-

Triethylamine : Increases reaction rate but lowers yield due to emulsion formation.

-

K₂CO₃ : Optimal for chloroacetamide intermediate synthesis (yield: 86%).

-

Piperidine : Used in Claisen–Schmidt condensations for side-chain elongation.

Structural Analogs and Comparative Synthesis

The table below contrasts synthesis routes for N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide with its analogs:

Bromination at the 4-position reduces steric hindrance, enabling higher yields compared to 5-bromo derivatives. Chlorinated analogs exhibit lower reactivity due to weaker C–Cl bond polarization.

Characterization and Quality Control

Synthetic batches are validated using:

-

¹H NMR : Key peaks include δ 2.55 (s, 3H, acetyl CH₃), δ 6.90–7.80 (m, 8H, aromatic), and δ 10.20 (s, 1H, indole NH).

-

Mass Spectrometry : Molecular ion peak at m/z 387.2 [M+H]⁺.

-

HPLC : Purity >98% achieved using C18 columns (acetonitrile/water, 70:30).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

Substitution: Formation of substituted indoles.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

Chemistry

N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution patterns on the indole ring, which is valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on biological systems. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound’s potential medicinal applications are of particular interest. Indole derivatives have been investigated for their role in modulating biological pathways and as potential therapeutic agents for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide and Related Compounds

Key Observations :

- Substituent Position : The target compound’s bromine at the indole’s 4-position contrasts with analogs like 10j (), where substituents are at the indole’s 3-position. This positional difference may alter binding interactions in biological targets.

- Electron-Withdrawing Groups : The acetyl group on the phenyl ring (target compound) vs. nitro (10l, ) or sulfonamide () groups in others may modulate electron density, affecting solubility and receptor affinity.

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine () could enhance hydrophobic interactions but reduce metabolic stability.

Physicochemical Properties

While melting points and yields are unavailable for the target compound, analogs provide context:

- Melting Points : Compounds with halogenated phenyl groups (e.g., 10j: 192–194°C, N-(4-Bromophenyl)acetamide derivatives: ~150–190°C) suggest that the target may exhibit similar thermal stability.

- Synthetic Yields : Low yields in (6–17%) highlight challenges in indole-acetamide synthesis, possibly due to steric hindrance from bulky substituents.

Pharmacological Potential

- Anticancer Activity : Analogs like 10j () inhibit Bcl-2/Mcl-1, proteins critical in apoptosis evasion. The target’s bromoindole and acetylphenyl groups may similarly target hydrophobic binding pockets in these proteins.

Biological Activity

N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an indole ring, an acetylphenyl group, and a bromine substituent, contributing to its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 371.2 g/mol. The presence of both acetyl and brominated indole functionalities enhances its potential therapeutic applications by influencing cellular processes and signaling pathways.

The mechanism of action involves binding to specific molecular targets, including enzymes and receptors, which modulates their activity. This interaction can lead to various biological effects such as:

- Antimicrobial Activity : The compound has shown promise against various bacterial strains.

- Anticancer Activity : It exhibits potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria using the agar diffusion method.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 μg/mL |

| Escherichia coli | 12 | 64 μg/mL |

| Candida albicans | 10 | 128 μg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines, including MCF7 (breast cancer). The Sulforhodamine B (SRB) assay was employed to determine cell viability.

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| MCF7 | 20 | Moderate inhibition |

| HeLa | 25 | Moderate inhibition |

| A549 | 30 | Moderate inhibition |

The IC50 values suggest that the compound has moderate anticancer activity, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis of various indole derivatives, including this compound, highlighting its superior antimicrobial activity compared to non-halogenated analogs. The study found that halogenation significantly enhanced the lipophilicity of the compounds, facilitating better membrane penetration and increased antibacterial efficacy .

Case Study 2: Anticancer Potential

Another investigation explored the anticancer properties of similar indole derivatives. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-brominated counterparts. This suggests that halogenated indoles may be promising candidates for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.